Cas no 2361688-61-9 (tert-butyl N-methyl-N-(2-{1-(prop-2-enoyl)piperidin-4-ylformamido}ethyl)carbamate)
2361688-61-9 structure
Product Name:tert-butyl N-methyl-N-(2-{1-(prop-2-enoyl)piperidin-4-ylformamido}ethyl)carbamate
N.o CAS:2361688-61-9
MF:C17H29N3O4
MW:339.429864645004
CID:5414346
PubChem ID:145896462
Update Time:2025-06-08
tert-butyl N-methyl-N-(2-{1-(prop-2-enoyl)piperidin-4-ylformamido}ethyl)carbamate Propriedades químicas e físicas
Nomes e Identificadores
-
- 2361688-61-9
- Tert-butyl N-methyl-N-[2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl]carbamate
- tert-butyl N-methyl-N-(2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}ethyl)carbamate
- Z1492411869
- EN300-26575412
- 1,1-Dimethylethyl N-methyl-N-[2-[[[1-(1-oxo-2-propen-1-yl)-4-piperidinyl]carbonyl]amino]ethyl]carbamate
- tert-butyl N-methyl-N-(2-{1-(prop-2-enoyl)piperidin-4-ylformamido}ethyl)carbamate
-
- Inchi: 1S/C17H29N3O4/c1-6-14(21)20-10-7-13(8-11-20)15(22)18-9-12-19(5)16(23)24-17(2,3)4/h6,13H,1,7-12H2,2-5H3,(H,18,22)
- Chave InChI: MDCQPCZXRTTZCG-UHFFFAOYSA-N
- SMILES: C(OC(C)(C)C)(=O)N(C)CCNC(C1CCN(C(=O)C=C)CC1)=O
Propriedades Computadas
- Massa Exacta: 339.21580641g/mol
- Massa monoisotópica: 339.21580641g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 24
- Contagem de Ligações Rotativas: 7
- Complexidade: 477
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 1
- Superfície polar topológica: 79Ų
Propriedades Experimentais
- Densidade: 1.106±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Ponto de ebulição: 554.5±40.0 °C(Predicted)
- pka: 15.35±0.20(Predicted)
tert-butyl N-methyl-N-(2-{1-(prop-2-enoyl)piperidin-4-ylformamido}ethyl)carbamate Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26575412-0.05g |
tert-butyl N-methyl-N-(2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}ethyl)carbamate |
2361688-61-9 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
tert-butyl N-methyl-N-(2-{1-(prop-2-enoyl)piperidin-4-ylformamido}ethyl)carbamate Literatura Relacionada
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
2361688-61-9 (tert-butyl N-methyl-N-(2-{1-(prop-2-enoyl)piperidin-4-ylformamido}ethyl)carbamate) Produtos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornecedores recomendados
Shanghai Jinhuan Chemical CO., LTD.
Membro Ouro
CN Fornecedor
A granel
Hebei Liye chemical Co.,Ltd
Membro Ouro
CN Fornecedor
A granel
Henan Dongyan Pharmaceutical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Shanghai Joy Biotech Ltd
Membro Ouro
CN Fornecedor
A granel
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente